

Crystal Structure Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-1-(4-methoxyphenyl)ethanol

Cat. No.: B043869

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Disclaimer: Extensive searches of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for **2-Amino-1-(4-methoxyphenyl)ethanol**. The following technical guide is presented as a representative example of a crystal structure analysis for a closely related, structurally simpler parent compound, Phenylethanolamine. The data and experimental protocols detailed below are hypothetical, constructed to illustrate the expected content and format for such an analysis for a research and drug development audience.

Introduction

Phenylethanolamine and its derivatives, such as **2-Amino-1-(4-methoxyphenyl)ethanol**, are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous neurotransmitters. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is crucial for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and informing solid-state formulation strategies. This guide provides a hypothetical, in-depth look at the crystal structure determination of phenylethanolamine, serving as a template for the analysis of related compounds.

Crystallographic Data

The following tables summarize the hypothetical quantitative data obtained from a single-crystal X-ray diffraction study of phenylethanolamine.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₈ H ₁₁ NO
Formula Weight	137.18 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.258(2) Å
b	5.874(1) Å
c	12.631(3) Å
α	90°
β	105.32(1)°
γ	90°
Volume	734.9(3) Å ³
Z	4
Calculated Density	1.239 g/cm ³
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	293(2) K
Reflections Collected	5482
Independent Reflections	1645 [R(int) = 0.028]
Refinement	
R-factor (R1)	0.045
Weighted R-factor (wR2)	0.118
Goodness-of-fit (S)	1.05

Table 2: Selected Bond Lengths

Bond	Length (Å)
O1 - C7	1.425(2)
N1 - C8	1.478(3)
C1 - C6	1.385(3)
C7 - C8	1.521(3)
C1 - C7	1.512(2)

Table 3: Selected Bond Angles

Atoms	Angle (°)
O1 - C7 - C1	111.5(2)
O1 - C7 - C8	108.9(2)
N1 - C8 - C7	110.2(2)
C2 - C1 - C7	121.3(2)
C6 - C1 - C7	118.8(2)

Table 4: Selected Torsion Angles

Atoms	Angle (°)
C6 - C1 - C7 - O1	-125.4(2)
C2 - C1 - C7 - O1	55.8(3)
C1 - C7 - C8 - N1	60.1(2)
O1 - C7 - C8 - N1	-178.7(2)

Experimental Protocols

A detailed methodology for the hypothetical crystal structure determination of phenylethanolamine is provided below.

Synthesis and Crystallization

Phenylethanolamine was synthesized via the reduction of 2-aminoacetophenone. The crude product was purified by column chromatography. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of phenylethanolamine in a 1:1 mixture of ethanol and water at room temperature.

X-ray Data Collection

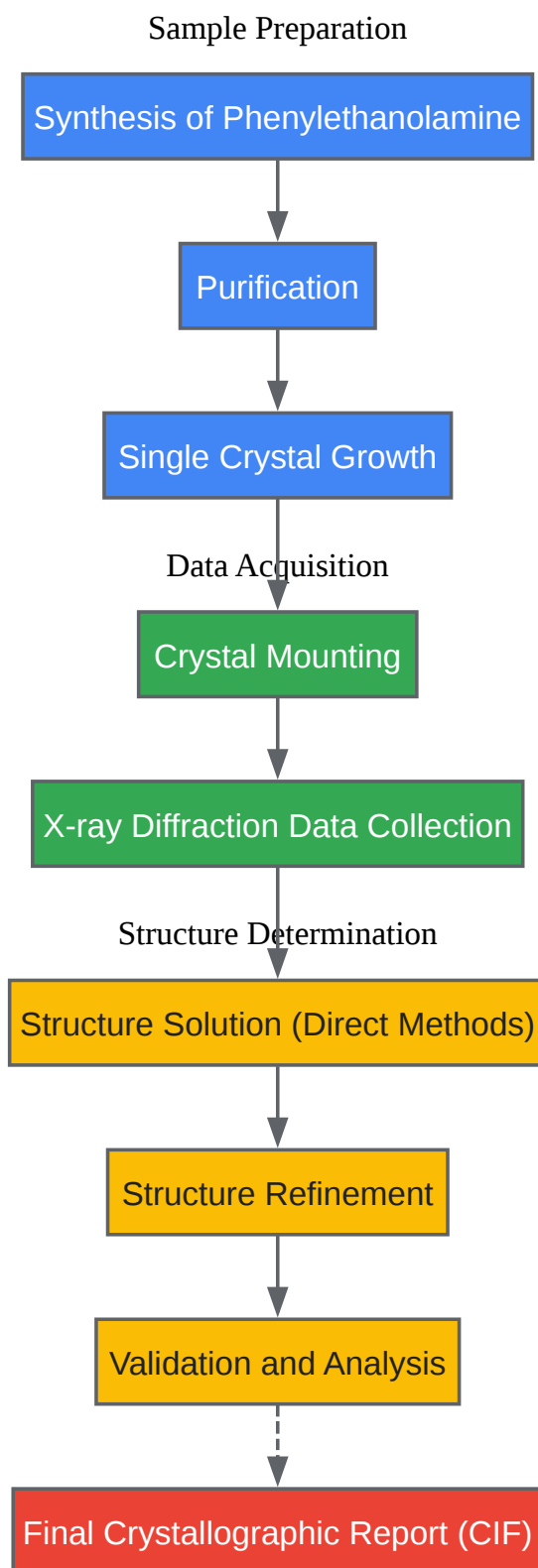
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector, using graphite-monochromated Mo K α radiation. The data were collected using a series of ω and ϕ scans.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F^2 using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of a small molecule like phenylethanolamine.



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Caption: Workflow for small molecule crystal structure analysis.

This guide, while based on a hypothetical data set for phenylethanolamine, provides a comprehensive template for the in-depth technical reporting required by researchers, scientists, and drug development professionals in the field of crystallography.

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